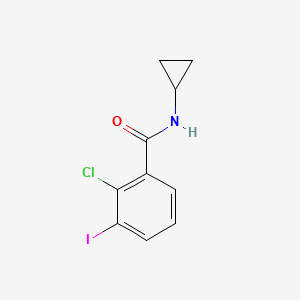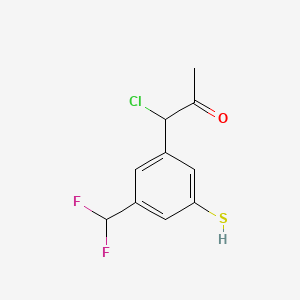
(S)-2-(Pyrrolidin-1-YL)propanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, with the hydrochloride salt form enhancing its solubility in water. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors or the ring contraction of larger cyclic compounds.
Attachment of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, such as amination and cyclization of functionalized acyclic substrates.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride often employs microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and yield . This method allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic iodination is typically carried out using iodine and a suitable oxidizing agent.
Major Products Formed
Pyrrolidin-2-ones: Formed through oxidation reactions.
Iodopyrroles: Formed through electrophilic iodination.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with different biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct pharmacological properties.
Prolinol: A derivative of pyrrolidine with unique stereochemical features.
Uniqueness
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the propanoic acid moiety. This configuration imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
(2S)-2-pyrrolidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI-Schlüssel |
NIODDMURQJWDSI-RGMNGODLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N1CCCC1.Cl |
Kanonische SMILES |
CC(C(=O)O)N1CCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)




![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)






![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

